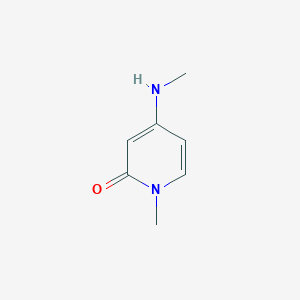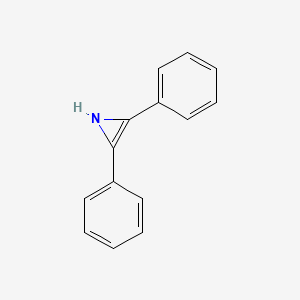
2,3-Diphenyl-1H-azirine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diphenyl-1H-azirine is a heterocyclic compound characterized by a three-membered ring containing one nitrogen atom and two phenyl groups attached to the carbon atoms. This compound is known for its high ring strain and reactivity, making it a valuable intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Neber Rearrangement: This classical method involves the rearrangement of oximes to form azirines.
Decomposition of Vinyl Azides: Thermolysis or photolysis of vinyl azides can lead to the formation of azirines.
Ring Contraction of Isoxazoles: Isoxazole derivatives can undergo ring contraction to yield azirines.
Oxidative Cyclization of Enamine Derivatives: Enamine derivatives can be cyclized oxidatively to form azirines.
Radical Addition/Cyclization of Alkynes: Alkynes can undergo radical addition and subsequent cyclization to form azirines.
Industrial Production Methods
While specific industrial production methods for 2,3-Diphenyl-1H-azirine are not extensively documented, the above synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Azirines can undergo oxidation to form oxazoles or other oxygen-containing heterocycles.
Reduction: Reduction of azirines can lead to the formation of aziridines.
Substitution: Azirines can participate in nucleophilic substitution reactions, where the nitrogen atom can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Peroxides, oxygen, or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Hydrogenation catalysts or metal hydrides can be employed for reduction reactions.
Nucleophiles: Various nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
Oxidation: Oxazoles and other oxygen-containing heterocycles.
Reduction: Aziridines.
Substitution: Substituted azirines with nucleophilic groups attached to the nitrogen atom.
Applications De Recherche Scientifique
2,3-Diphenyl-1H-azirine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-Diphenyl-1H-azirine involves its high ring strain and electrophilic nature, which make it a powerful Michael acceptor. It can covalently bind to nucleophilic sites, such as cysteine or lysine residues in proteins, leading to the formation of stable adducts . This reactivity is exploited in bioconjugation and other chemical modifications.
Comparaison Avec Des Composés Similaires
2,3-Diphenyl-1H-azirine is unique due to its specific substitution pattern and reactivity. Similar compounds include:
2H-Azirine-2-carboxylic acids: These compounds have a carboxylic acid group attached to the azirine ring and exhibit different reactivity and biological activity.
Aziridines: These are saturated analogs of azirines and are less reactive due to the absence of the double bond.
Isoxazoles: These five-membered ring compounds can be precursors to azirines through ring contraction reactions.
Propriétés
Formule moléculaire |
C14H11N |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
2,3-diphenyl-1H-azirine |
InChI |
InChI=1S/C14H11N/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,15H |
Clé InChI |
HWWJZXPXOQYABR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


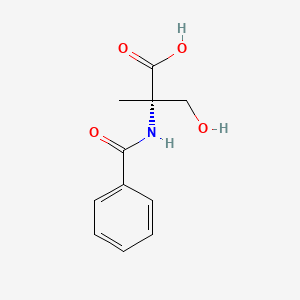
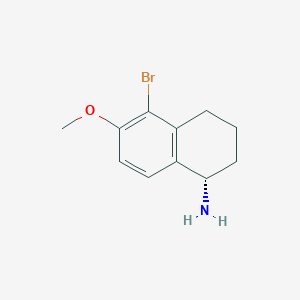
![tert-Butyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B13139206.png)
![6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13139213.png)
![Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-](/img/structure/B13139218.png)
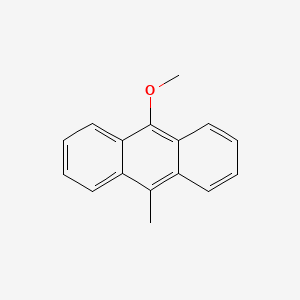
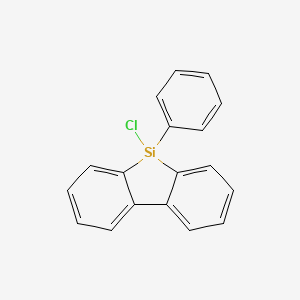
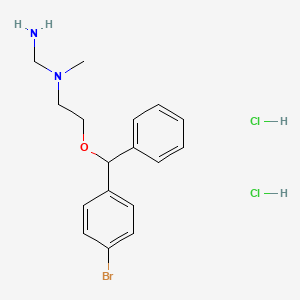
![4-(Chloromethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13139243.png)
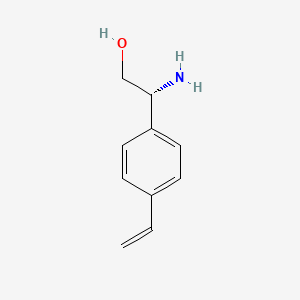

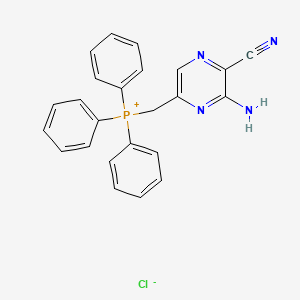
![2-Iodothiazolo[4,5-b]pyridine](/img/structure/B13139256.png)
